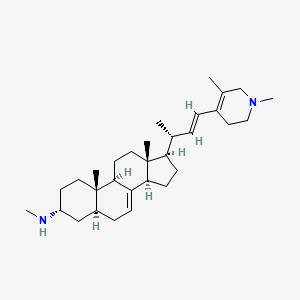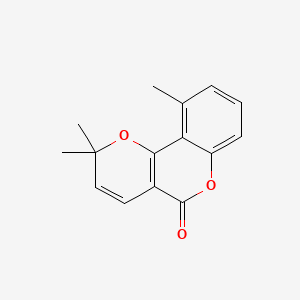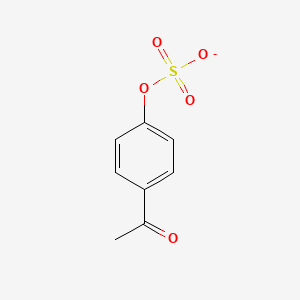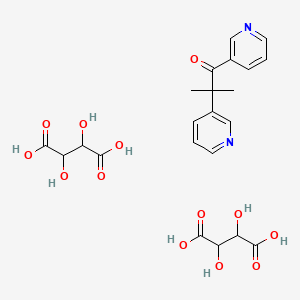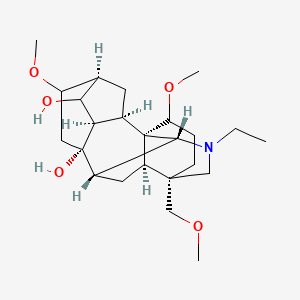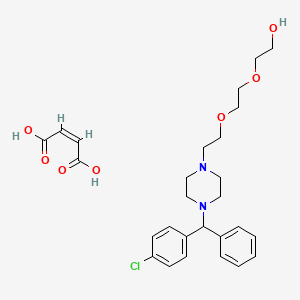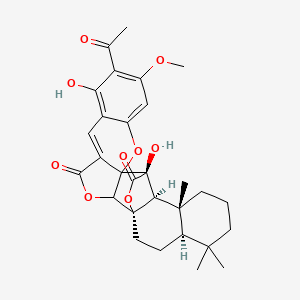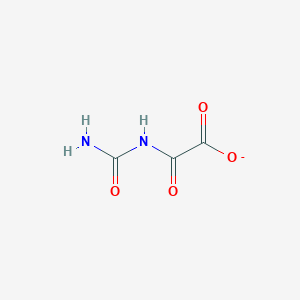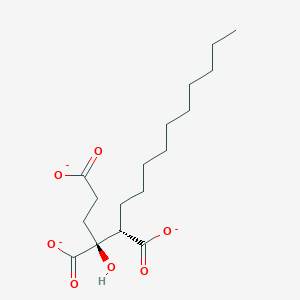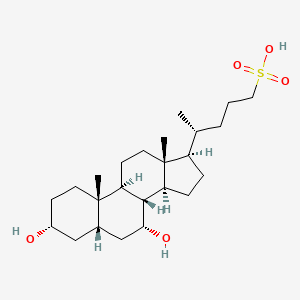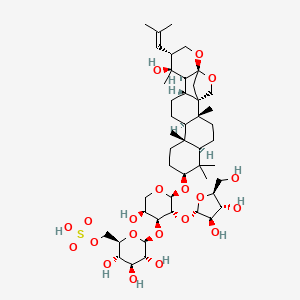
积雪草皂甙 I
描述
Bacopaside I is a prominent saponin isolated from Bacopa monniera, a plant widely recognized for its medicinal properties, particularly in traditional Indian medicine. Bacopaside I, alongside its counterpart bacopaside II, forms a significant part of the phytochemical composition of Bacopa monniera, contributing to its therapeutic potential. The molecular structure of bacopaside I has been elucidated mainly through 2D NMR and other spectral analyses, revealing its complex glycosidic nature (Chakravarty et al., 2001).
Synthesis Analysis
While specific synthetic routes for bacopaside I are not detailed extensively in the available literature, its natural occurrence in Bacopa monniera suggests a biosynthetic pathway typical of triterpenoid saponins. These compounds are synthesized in plants through the cyclization of 2,3-oxidosqualene, a key precursor in the triterpenoid pathway.
Molecular Structure Analysis
Bacopaside I is characterized by its pseudojujubogenin core, attached to a sugar moiety consisting of L-arabinofuranosyl and D-glucopyranosyl units. This structure is responsible for its solubility and biological activity. The structural elucidation, primarily using 2D NMR techniques, provides insights into its complex molecular architecture, essential for understanding its interaction with biological targets (Chakravarty et al., 2001).
Chemical Reactions and Properties
Bacopaside I's reactivity is influenced by its glycosidic bonds and the pseudojujubogenin core. While specific chemical reactions involving bacopaside I are not detailed in the research, the presence of glycosidic bonds suggests susceptibility to hydrolysis under acidic or enzymatic conditions, leading to the liberation of the sugar components and the aglycone.
Physical Properties Analysis
The physical properties of bacopaside I, such as solubility, are significantly influenced by its glycosidic nature. Saponins like bacopaside I are generally soluble in water due to their sugar moieties, which facilitate interaction with water molecules. This solubility plays a crucial role in its biological availability and pharmacological actions.
Chemical Properties Analysis
The chemical properties of bacopaside I, including its stability and reactivity, are pivotal in determining its pharmacological efficacy. Stability studies of Bacopa monnieri extracts indicate that saponin contents, including bacopaside I, are better preserved under specific conditions, highlighting the importance of storage and processing methods on the integrity of these compounds (Srivastava et al., 2012).
科学研究应用
Bacopaside I has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpene saponins and their chemical properties.
Biology: Investigated for its role in cellular processes, including antioxidant and free radical scavenging activities.
Medicine: Studied for its potential therapeutic effects, such as antidepressant-like effects, neuroprotection, and cognitive enhancement.
Industry: Utilized in the development of nutraceuticals and herbal supplements due to its health-promoting properties
作用机制
Bacopaside I exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Neuroprotection: It modulates neurotransmitter levels and enhances synaptic plasticity, contributing to its cognitive-enhancing effects.
Antidepressant Effects: It influences the noradrenergic system and reduces oxidative stress, which may underlie its antidepressant-like effects
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions: Bacopaside I is primarily extracted from Bacopa monnieri through a series of solvent extraction and chromatographic techniques. The plant material is typically dried and powdered before being subjected to extraction with solvents like methanol or ethanol. The extract is then purified using chromatographic methods such as high-performance liquid chromatography (HPLC) to isolate Bacopaside I .
Industrial Production Methods: Industrial production of Bacopaside I involves large-scale extraction from Bacopa monnieri. The process includes:
Harvesting and Drying: Bacopa monnieri is harvested and dried under controlled conditions to preserve its bioactive compounds.
Solvent Extraction: The dried plant material is extracted using solvents like ethanol or methanol.
Purification: The crude extract is purified using techniques like HPLC to obtain high-purity Bacopaside I.
化学反应分析
Types of Reactions: Bacopaside I undergoes various chemical reactions, including:
Oxidation: Bacopaside I can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups in Bacopaside I, potentially leading to new compounds with unique properties.
Substitution: Substitution reactions can introduce new functional groups into the Bacopaside I molecule, enhancing its pharmacological profile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, such as alkyl halides and acyl chlorides, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of Bacopaside I, each with potentially different biological activities .
相似化合物的比较
Bacopaside I is part of a family of triterpene saponins known as bacopasides. Similar compounds include:
Bacopaside II: Another saponin from Bacopa monnieri with similar pharmacological properties.
Bacopaside III: Exhibits neuroprotective and cognitive-enhancing effects.
Bacopaside IV: Known for its antioxidant and anti-inflammatory activities
Uniqueness of Bacopaside I: Bacopaside I stands out due to its potent antioxidant and antidepressant-like effects, making it a valuable compound for research and therapeutic applications .
属性
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H74O20S/c1-21(2)14-22-16-59-46-19-45(20-60-46)23(37(46)44(22,7)54)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)64-40-36(66-38-33(52)30(49)25(15-47)62-38)35(24(48)17-58-40)65-39-34(53)32(51)31(50)26(63-39)18-61-67(55,56)57/h14,22-40,47-54H,8-13,15-20H2,1-7H3,(H,55,56,57)/t22-,23-,24+,25+,26-,27+,28-,29+,30+,31-,32+,33-,34-,35+,36-,37+,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFWOYHZBNAJGA-YAOMZRCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H74O20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
382148-47-2 | |
| Record name | Bacopaside I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382148472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BACOPASIDE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B8WUA361 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is Bacopaside I and where is it found?
A1: Bacopaside I is a triterpenoid saponin primarily isolated from the medicinal plant Bacopa monnieri (L.) Wettst., commonly known as Brahmi. [, , , , , ] This plant has been used in traditional Ayurvedic medicine for centuries as a memory enhancer and nerve tonic. [, ]
Q2: What is the chemical structure of Bacopaside I?
A2: Bacopaside I is a dammarane-type triterpenoid saponin, meaning it has a core structure consisting of a four-ring system (three six-membered rings and one five-membered ring). It also possesses sugar moieties attached to this core structure. While the exact spectroscopic data may vary slightly between studies, researchers have characterized it using techniques like NMR and mass spectrometry. [, , , , ]
Q3: How does Bacopaside I exert its effects on the nervous system?
A3: While the exact mechanisms are still under investigation, research suggests that Bacopaside I contributes to neuroprotection through various pathways:
- Antioxidant activity: Bacopaside I exhibits antioxidant properties, protecting the brain from damage caused by free radicals. It increases the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). [, ] This helps to neutralize harmful reactive oxygen species and reduce oxidative stress.
- Cerebral energy metabolism: Studies indicate that Bacopaside I improves energy metabolism in the brain. It enhances ATP content, energy charge, and the activity of crucial enzymes like Na+/K+ ATPase and Ca2+/Mg2+ ATPase, which are vital for neuronal function. []
- Neurotransmitter modulation: There is evidence suggesting that Bacopaside I may influence neurotransmitter systems, particularly the noradrenergic system. [] This could contribute to its potential antidepressant-like effects.
- Amyloid-beta clearance: Research in animal models of Alzheimer's disease suggests that Bacopaside I might enhance the clearance of amyloid-beta plaques, a hallmark of the disease. [] This clearance may be linked to the compound's ability to modulate the immune system and promote phagocytosis.
Q4: What are the potential therapeutic applications of Bacopaside I?
A4: Research on Bacopaside I points towards its potential use in addressing several health conditions:
- Cognitive enhancement: Bacopaside I has shown promise in preclinical studies for improving memory and learning. [, ] It is thought to enhance synaptic plasticity, which is crucial for memory formation.
- Neurodegenerative diseases: Due to its neuroprotective properties, Bacopaside I is being investigated for its potential in managing conditions like Alzheimer's disease [, ] and Parkinson's disease. []
- Depression and anxiety: Studies suggest that Bacopaside I may exhibit antidepressant-like effects, possibly by influencing the noradrenergic system and reducing oxidative stress. [, ]
- Stroke recovery: Preclinical research indicates that Bacopaside I might help reduce brain damage and improve functional recovery after a stroke. [, ]
Q5: How is Bacopaside I absorbed and metabolized in the body?
A5: While detailed pharmacokinetic studies on Bacopaside I are still limited, researchers have developed methods for quantifying its levels in biological samples like serum, urine, and feces. [, ] This allows for the study of its absorption, distribution, metabolism, and excretion (ADME) profile in animal models. [, ]
Q6: Are there any known safety concerns associated with Bacopaside I?
A6: Research on the safety profile of Bacopaside I is ongoing. While Bacopa monnieri extracts are generally considered safe for human consumption, more studies are needed to determine the long-term safety and potential toxicity of isolated Bacopaside I. []
Q7: What are the challenges in developing Bacopaside I as a therapeutic agent?
A7: Some challenges in developing Bacopaside I as a drug candidate include:
- Bioavailability: Like many saponins, Bacopaside I may have limited bioavailability, meaning it might not be efficiently absorbed into the bloodstream. [, ]
- Blood-brain barrier penetration: The blood-brain barrier protects the brain from potentially harmful substances. Developing formulations that can effectively deliver Bacopaside I across this barrier is crucial for its therapeutic success in neurological disorders. [, ]
- Standardization and quality control: Ensuring consistent quality and purity of Bacopaside I extracts is vital for reliable research and therapeutic applications. [, ]
Q8: What are the future directions for research on Bacopaside I?
A8: Future research on Bacopaside I will likely focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



